1H and 13C NMR chemical shifts for 4-Fluoro-2-methyl-3-nitrobenzaldehyde
1H and 13C NMR chemical shifts for 4-Fluoro-2-methyl-3-nitrobenzaldehyde
An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts for 4-Fluoro-2-methyl-3-nitrobenzaldehyde
Introduction: The Structural Elucidation Challenge
4-Fluoro-2-methyl-3-nitrobenzaldehyde is a polysubstituted aromatic compound whose electronic and structural properties are defined by the interplay of its four distinct functional groups: a fluorine atom, a methyl group, a nitro group, and an aldehyde moiety. Each substituent imparts a unique electronic effect (inductive and resonance), which directly influences the chemical environment of every proton and carbon atom in the molecule. NMR spectroscopy is the most powerful technique for elucidating such complex structures in solution. By analyzing chemical shifts (δ), coupling constants (J), and signal multiplicities, we can confirm the substitution pattern and gain insights into the molecule's electronic architecture.
The causality behind this analysis rests on the predictable nature of substituent effects. The electron-withdrawing aldehyde (-CHO) and nitro (-NO2) groups are expected to deshield (shift downfield) nearby nuclei, while the methyl group (-CH3) is weakly electron-donating, causing modest shielding (upfield shift). The fluorine (-F) atom exhibits a strong electron-withdrawing inductive effect but an electron-donating resonance effect, leading to more complex and position-dependent shifts, in addition to characteristic C-F and H-F spin-spin couplings.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the following IUPAC-based numbering system will be used throughout this guide.
Caption: Figure 1. Structure of 4-Fluoro-2-methyl-3-nitrobenzaldehyde.
Predicted 1H NMR Spectrum Analysis
The 1H NMR spectrum is anticipated to display four distinct signals: one for the aldehyde proton, one for the methyl protons, and two for the aromatic protons. The prediction of their chemical shifts is based on the additive effects of the substituents on a standard benzaldehyde scaffold (aromatic protons: δ 7.5-7.9 ppm; aldehyde proton: δ ~10.0 ppm)[1].
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Aldehyde Proton (H7): The aldehyde proton is typically found far downfield. In benzaldehyde, it resonates around δ 10.0 ppm[1]. The presence of two ortho substituents (methyl at C2 and another aromatic proton at C6) may influence its exact position due to steric and electronic effects. The strong electron-withdrawing nature of the nitro group at the meta position (C3) will further deshield this proton. Therefore, a chemical shift in the range of δ 10.1-10.4 ppm is predicted. This signal will appear as a singlet , as there are no adjacent protons within three bonds.
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Aromatic Protons (H5 and H6):
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H6: This proton is ortho to the electron-withdrawing aldehyde group and meta to the electron-withdrawing fluorine and nitro groups. The primary deshielding effect will come from the adjacent aldehyde group. A chemical shift around δ 8.0-8.2 ppm is expected. This proton will be split by H5, appearing as a doublet with a typical ortho coupling constant (3JHH) of approximately 8-9 Hz.
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H5: This proton is ortho to the fluorine atom and meta to the aldehyde group. The fluorine atom will exert a shielding resonance effect at the ortho position, but this is counteracted by the deshielding effects of the para-nitro and meta-aldehyde groups. The net effect is a predicted chemical shift around δ 7.5-7.7 ppm . This signal will appear as a doublet of doublets due to coupling with H6 (3JHH ≈ 8-9 Hz) and a smaller coupling to the fluorine atom (4JHF ≈ 4-6 Hz).
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Methyl Protons (H8): The methyl group is attached to an aromatic ring and is ortho to both the aldehyde and nitro groups. The deshielding influence of these adjacent electron-withdrawing groups will shift the methyl resonance downfield from a typical toluene-like value (~δ 2.3 ppm). A chemical shift in the range of δ 2.6-2.8 ppm is predicted. This signal will appear as a sharp singlet , integrating to three protons.
Predicted 13C NMR Spectrum Analysis
The proton-decoupled 13C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. A key feature will be the presence of C-F coupling, which splits the signals of carbons close to the fluorine atom.
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Carbonyl Carbon (C7): The aldehyde carbonyl carbon is highly deshielded and typically appears between δ 190-195 ppm in substituted benzaldehydes[2]. The electron-withdrawing groups on the ring will maintain this downfield shift. A chemical shift of approximately δ 189-192 ppm is predicted. Due to its distance from the fluorine atom, any C-F coupling is expected to be negligible.
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Aromatic Carbons (C1-C6):
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C4 (C-F): The carbon directly bonded to fluorine will exhibit the largest chemical shift and a very large one-bond C-F coupling constant (1JCF). Based on data for 4-fluorobenzaldehyde (δ 166.5 ppm, 1JCF = 256.7 Hz), a significantly downfield shift is expected[2]. The additional substituents will modify this, but it will remain the most downfield aromatic carbon signal, predicted in the range of δ 164-168 ppm with a 1JCF of 250-265 Hz . The signal will appear as a large doublet .
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C3 (C-NO2): The carbon bearing the nitro group is typically shifted downfield. A predicted chemical shift is around δ 148-152 ppm . It will be split by the adjacent fluorine atom into a doublet with a two-bond coupling constant (2JCF) of approximately 15-25 Hz .
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C2 (C-CH3): The methyl-substituted carbon will be shifted downfield relative to benzene (δ 128.5 ppm). Its chemical shift is predicted to be in the region of δ 138-142 ppm . It will also show a three-bond C-F coupling (3JCF), appearing as a doublet with J ≈ 3-7 Hz .
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C1 (C-CHO): The carbon attached to the aldehyde group is predicted to be around δ 134-137 ppm . It may show a small four-bond C-F coupling (4JCF).
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C5 (C-H): This carbon is adjacent to the fluorine-bearing carbon (C4). It is expected to resonate around δ 118-122 ppm . It will be split into a doublet by a two-bond C-F coupling (2JCF) of approximately 20-25 Hz .
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C6 (C-H): This carbon is meta to the fluorine atom. Its chemical shift is predicted to be in the range of δ 130-133 ppm . It will appear as a doublet due to a three-bond C-F coupling (3JCF) of approximately 7-10 Hz .
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Methyl Carbon (C8): The methyl carbon signal is expected in the aliphatic region, typically around δ 15-20 ppm .
Summary of Predicted NMR Data
The predicted chemical shifts and multiplicities are summarized in the table below. These values are estimated for a standard deuterated solvent such as CDCl3.
| 1H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H7 | 10.1 - 10.4 | Singlet (s) | - | CHO |
| H6 | 8.0 - 8.2 | Doublet (d) | 3JHH ≈ 8-9 | Ar-H |
| H5 | 7.5 - 7.7 | Doublet of Doublets (dd) | 3JHH ≈ 8-9, 4JHF ≈ 4-6 | Ar-H |
| H8 | 2.6 - 2.8 | Singlet (s) | - | CH3 |
| 13C NMR | Predicted δ (ppm) | Multiplicity (due to C-F) | Coupling Constant (J, Hz) | Assignment |
| C7 | 189 - 192 | Singlet | - | C HO |
| C4 | 164 - 168 | Doublet (d) | 1JCF ≈ 250-265 | C -F |
| C3 | 148 - 152 | Doublet (d) | 2JCF ≈ 15-25 | C -NO2 |
| C2 | 138 - 142 | Doublet (d) | 3JCF ≈ 3-7 | C -CH3 |
| C1 | 134 - 137 | Singlet (or small d) | 4JCF ≈ 0-3 | C -CHO |
| C6 | 130 - 133 | Doublet (d) | 3JCF ≈ 7-10 | C -H |
| C5 | 118 - 122 | Doublet (d) | 2JCF ≈ 20-25 | C -H |
| C8 | 15 - 20 | Singlet | - | C H3 |
Experimental Protocol for NMR Data Acquisition
This section outlines a self-validating protocol for acquiring high-quality 1H and 13C NMR spectra for 4-Fluoro-2-methyl-3-nitrobenzaldehyde.
Caption: Figure 2. Experimental workflow for NMR analysis.
Methodology Details:
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Sample Preparation:
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Accurately weigh 5-10 mg of 4-Fluoro-2-methyl-3-nitrobenzaldehyde.
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Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrument Setup (400 MHz Spectrometer or higher):
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Insert the sample into the magnet.
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Lock the field on the deuterium signal of the CDCl3.
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Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak[3].
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1H NMR Acquisition:
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Pulse Program: Use a standard single-pulse experiment (e.g., Bruker's zg30).
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Acquisition Time (AQ): ≥ 3 seconds to ensure good resolution.
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Relaxation Delay (D1): 2-5 seconds.
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Number of Scans (NS): 8-16, depending on sample concentration.
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Spectral Width (SW): ~16 ppm (from -2 to 14 ppm).
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13C NMR Acquisition:
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Pulse Program: Use a standard proton-decoupled experiment with a 30° pulse angle (e.g., Bruker's zgpg30) to allow for faster repetition without significant signal saturation[4].
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Acquisition Time (AQ): ~1.5 seconds.
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Relaxation Delay (D1): 2 seconds.
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Number of Scans (NS): 512-2048 scans, as 13C has low natural abundance.
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Spectral Width (SW): ~240 ppm (from -10 to 230 ppm).
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Data Processing:
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Apply an exponential window function (line broadening of 0.3 Hz for 1H, 1.0 Hz for 13C) before Fourier transformation to improve the signal-to-noise ratio[4].
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Perform automatic and, if necessary, manual phase correction to ensure all peaks are in positive absorption mode.
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Apply a baseline correction algorithm.
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Calibrate the 1H spectrum by setting the TMS peak to δ 0.00 ppm.
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Calibrate the 13C spectrum by setting the central peak of the CDCl3 triplet to δ 77.16 ppm.
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Integrate the signals in the 1H spectrum and perform peak picking for both spectra.
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This systematic approach ensures the acquisition of high-fidelity, reproducible NMR data, which is essential for accurate structural verification and analysis.
Conclusion
While awaiting experimental verification, this guide presents a comprehensive and scientifically grounded prediction of the 1H and 13C NMR spectra of 4-Fluoro-2-methyl-3-nitrobenzaldehyde. By dissecting the individual and combined electronic effects of the substituents and drawing upon empirical data from analogous structures, we have established a reliable roadmap for the spectral interpretation of this compound. The detailed experimental protocol further provides a robust methodology for obtaining high-quality data, underscoring the synergy between predictive analysis and rigorous experimental practice in modern chemical research.
References
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ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Available at: [Link]
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Step-by-step procedure for NMR data acquisition. Available at: [Link]
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ACS Omega. "1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect." Available at: [Link]
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ChemRxiv. "CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy." Available at: [Link]
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ResearchGate. Carbon-fluorine coupling constants, n J CF. Available at: [Link]
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SpectraBase. Benzaldehyde, 4-nitro-, 4-fluorophenylhydrazone - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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Sources
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